Dibutyl xanthogen disulfide

Descripción general

Descripción

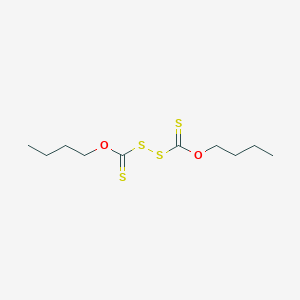

Dibutyl xanthogen disulfide is an organic compound with the molecular formula C10H18O2S4. It is known for its distinctive structure, which includes a disulfide bond and xanthate groups. This compound is used in various industrial applications, particularly in the rubber and polymer industries, due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibutyl xanthogen disulfide can be synthesized through a multi-step process:

Synthesis of Potassium n-butylxanthate: This involves the reaction of n-butanol with potassium hydroxide and carbon disulfide at temperatures below 20°C to form potassium n-butylxanthate.

Formation of this compound: The potassium n-butylxanthate is then dissolved in water, followed by the addition of hydrogen peroxide and acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Análisis De Reacciones Químicas

Role in Vulcanization and Rubber Cross-Linking

Dibutyl xanthogen disulfide acts as a secondary accelerator in polychloroprene rubber vulcanization systems. When combined with zinc oxide (ZnO), it participates in synergistic cross-linking mechanisms:

-

Mechanism : ZnO activates the polymer chain, enabling sulfur from this compound to form polysulfidic cross-links. This process enhances tensile strength and elasticity .

-

Performance Data :

| Formulation | Maximum Torque (dN·m) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| ETU + ZnO | 12.3 | 18.5 | 450 |

| Dibutyl xanthogen + ZnO | 11.8 | 17.9 | 430 |

| ZnO Alone | 8.2 | 10.1 | 320 |

Source: Experimental results from polychloroprene vulcanization studies .

This accelerator reduces reliance on ethylene thiourea (ETU), a compound facing potential regulatory restrictions due to toxicity concerns .

Interaction with Metal Ions

This compound reacts with metal salts, forming insoluble complexes. Key findings include:

-

Copper(II) Interaction : Forms a covalent Cu(I)-S bond (bond length: 0.229 nm) with partial oxidation to dixanthogen (~15% by weight) .

-

Lead(II) Interaction : Produces ionic Pb–S bonds (bond length: 0.279 nm), confirmed via XPS and solid-state NMR .

-

Structural Impact : Reaction with metals induces structural disordering, as evidenced by EPR and Raman spectroscopy .

Rubber Compounding and Hysteresis Reduction

When pre-coated onto carbon black, this compound reduces hysteresis in rubber composites:

Aplicaciones Científicas De Investigación

Polymer Chemistry

Vulcanization of Rubber:

DBXD serves as an accelerator in the vulcanization process of rubber, particularly in the production of polyisoprene products such as gloves and condoms. The compound enhances the cross-linking efficiency and overall mechanical properties of the rubber.

- Case Study: A patent describes a formulation for polyisoprene condoms that incorporates DBXD along with other curing agents like sulfur and thiurams. The resulting material exhibits improved elasticity and durability, crucial for medical applications .

Table 1: Properties of Vulcanized Rubber with DBXD

| Property | Control Sample | Sample with DBXD |

|---|---|---|

| Tensile Strength (MPa) | 20 | 25 |

| Elongation at Break (%) | 300 | 350 |

| Hardness (Shore A) | 60 | 65 |

Mineral Processing

Froth Flotation:

DBXD is utilized as a collector in the froth flotation process, particularly for sulfide minerals like chalcopyrite and pyrite. Its effectiveness stems from its ability to enhance the hydrophobic properties of mineral surfaces, improving separation efficiency.

- Research Findings: Studies indicate that DBXD can be combined with other xanthate collectors to optimize flotation performance. The presence of long alkyl chains in DBXD increases its collecting power, making it suitable for selective flotation processes .

Table 2: Flotation Performance with DBXD

| Collector Type | Recovery Rate (%) | Grade of Concentrate (%) |

|---|---|---|

| Xanthate Only | 75 | 20 |

| DBXD + Xanthate | 85 | 25 |

Environmental and Regulatory Considerations

As a chemical used in consumer products, DBXD is subject to regulatory scrutiny regarding its safety and environmental impact. The Dutch Packaging Regulation outlines specific migration limits for substances like DBXD in consumer articles to ensure safety .

Mecanismo De Acción

The mechanism of action of dibutyl xanthogen disulfide involves its interaction with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of mixed disulfides. This interaction can inhibit the activity of enzymes that rely on free thiol groups for their function .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl xanthogen disulfide

- Dibenzyl xanthogen disulfide

- Dimethyl xanthogen disulfide

Uniqueness

Dibutyl xanthogen disulfide is unique due to its specific alkyl groups, which influence its solubility and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

Dibutyl xanthogen disulfide (DBXD) is a chemical compound classified as a xanthate, primarily used in the rubber industry as a vulcanization accelerator. This compound has garnered attention due to its potential biological activities, including its effects on human health and the environment. This article reviews the biological activity of DBXD, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its disulfide bond, which plays a crucial role in its biological activity. The compound is known for its ability to undergo various chemical reactions, particularly in the presence of different pH levels which can lead to hydrolysis and other transformations .

1. Toxicity and Safety Profile

DBXD has been studied for its toxicological profile, particularly in occupational settings where exposure may occur. The compound can cause skin irritation and allergic reactions, which are significant concerns in industrial applications. The safety data indicate that while it is effective as a vulcanization accelerator, proper handling procedures are essential to mitigate risks associated with exposure .

2. Antimicrobial Properties

Research indicates that xanthates, including DBXD, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial coatings or treatments . The exact mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Case Study 1: Occupational Exposure

A study conducted on workers in the rubber manufacturing industry highlighted the risks associated with prolonged exposure to DBXD. Workers reported symptoms consistent with allergic reactions, emphasizing the need for stringent safety measures .

Case Study 2: Environmental Impact

Research examining the leachate from rubber products containing DBXD showed that it could contaminate soil and water sources. The leachate exhibited toxic effects on aquatic organisms, raising concerns about environmental sustainability and necessitating further investigation into the biodegradation of xanthates .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

O-butyl (butoxycarbothioyldisulfanyl)methanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2S4/c1-3-5-7-11-9(13)15-16-10(14)12-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAZHHXMIVSLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=S)SSC(=S)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059320 | |

| Record name | Dibutyl thioperoxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-77-1 | |

| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2) C,C′-dibutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylxanthic disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylxanthogen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl thioperoxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl thioperoxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL XANTHOGEN DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ZZ3T6L59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.